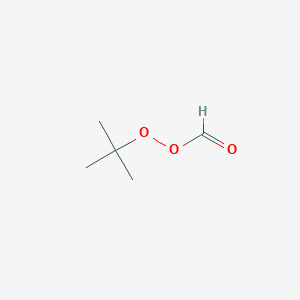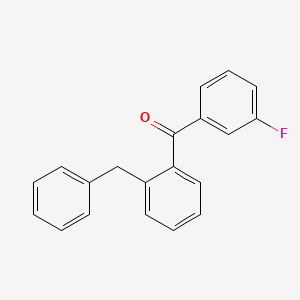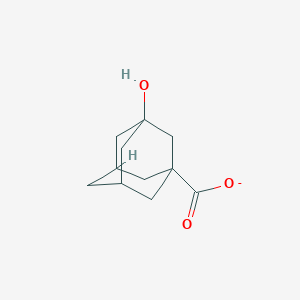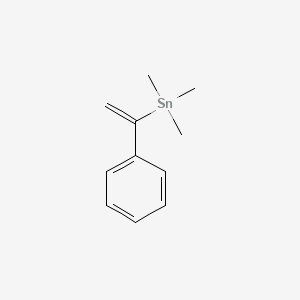
Stannane, trimethyl(1-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, trimethyl(1-phenylethenyl)-: is an organotin compound with the molecular formula C11H16Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 1-phenylethenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethyltin chloride with 1-phenylethene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
化学反応の分析
Types of Reactions: Stannane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
科学的研究の応用
Chemistry: In organic synthesis, stannane, trimethyl(1-phenylethenyl)- is used as a reagent for introducing tin-containing groups into organic molecules. It serves as a precursor for the synthesis of more complex organotin compounds .
Biology and Medicine: Research has explored the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties. Stannane, trimethyl(1-phenylethenyl)- has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer for certain types of plastics. Its unique chemical properties make it valuable for enhancing the performance and durability of materials .
作用機序
The mechanism by which stannane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the disruption of cellular processes. This interaction often involves the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in proteins, which can inhibit enzyme activity and induce cell death .
類似化合物との比較
Stannane, trimethyl(phenylmethyl)-: This compound has a similar structure but with a phenylmethyl group instead of a phenylethenyl group.
Tributylphenylstannane: Another organotin compound with three butyl groups and a phenyl group attached to the tin atom.
Uniqueness: The phenylethenyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the phenylmethyl or tributylphenyl groups .
特性
CAS番号 |
1198-01-2 |
|---|---|
分子式 |
C11H16Sn |
分子量 |
266.95 g/mol |
IUPAC名 |
trimethyl(1-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1H2;3*1H3; |
InChIキー |
QNWNEKZJEDMYSS-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

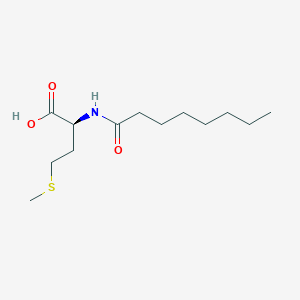
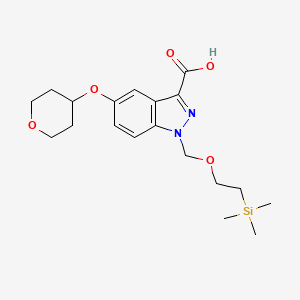

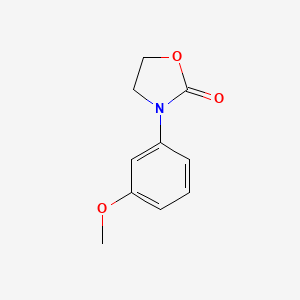
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)

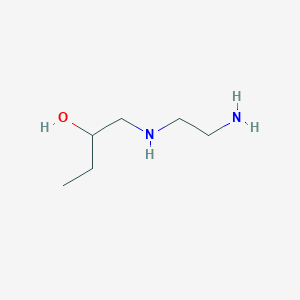
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
